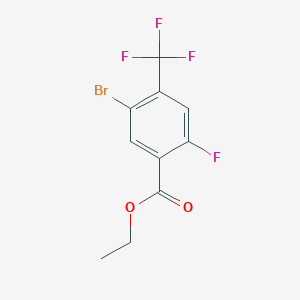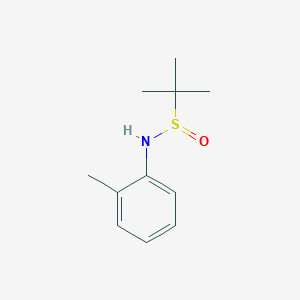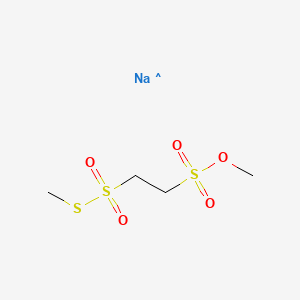
4-(1-Aminoethyl)-1-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole ring substituted with an aminoethyl group at the 4-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-indazole with an appropriate aminoethylating agent under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-(1-Aminoethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that may include acidic or basic catalysts.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4-(1-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The indazole ring may also participate in π-π stacking interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-(1-Aminoethyl)phenol: Shares the aminoethyl group but has a phenol ring instead of an indazole ring.
4-(1-Aminoethyl)-3,4-dihydroisoquinoline: Contains a similar aminoethyl group but with a different heterocyclic core.
Uniqueness
4-(1-Aminoethyl)-1-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
特性
CAS番号 |
1120214-87-0 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
1-(1-methylindazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-4-3-5-10-9(8)6-12-13(10)2/h3-7H,11H2,1-2H3 |
InChIキー |
CRBQSTNFFQGRTO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=NN(C2=CC=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)






![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)

